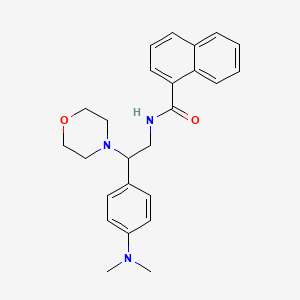

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

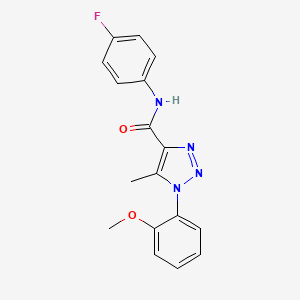

This compound is a complex organic molecule that likely contains a naphthamide group, a morpholinoethyl group, and a dimethylaminophenyl group . These types of compounds are often used in research and industrial settings .

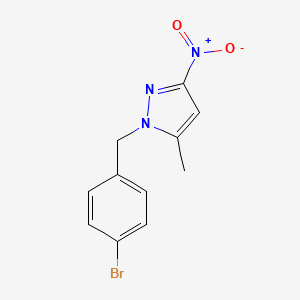

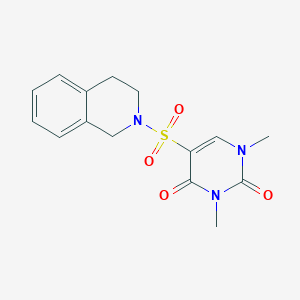

Molecular Structure Analysis

The molecular structure of similar compounds often involves a central azo group, where each nitrogen atom is conjugated to a benzene ring . The structure of these compounds can be determined using techniques such as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on the specific conditions and reagents used . These compounds can participate in various types of reactions, including those involving charge transfer .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques, including FT-IR, UV–vis, and 1 H-NMR . These compounds often exhibit properties such as high non-linearity, high mechanical and photo-chemical stability, and thermal properties .Aplicaciones Científicas De Investigación

Topical Drug Delivery Prodrugs

The synthesis and evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) have shown potential for topical drug delivery. These compounds are designed to improve the skin permeation of naproxen, offering enhanced solubility and lipophilicity, leading to improved topical delivery rates (Rautio et al., 2000).

Supramolecular Chemistry

Naphthalene-based compounds, including those with morpholine and dimethylamino groups, have been used as building blocks in supramolecular assemblies. Their distinct solvatomorphs and adducts demonstrate the versatile roles of these compounds in creating structures with varied functionalities, such as conformational polymorphism and hydrogen bond network dimensionality (Białek et al., 2013).

Antituberculosis Activity

Certain dimethylamino-naphthalene derivatives have shown high antituberculosis activity, highlighting their potential as key components in the development of new therapeutic agents against tuberculosis. This opens avenues for the exploration of naphthalene derivatives in medicinal chemistry (Omel’kov et al., 2019).

Organic Light-Emitting Device (OLED) Applications

Naphthalimide derivatives, including those with dimethylamino groups, have been explored for their use in organic light-emitting devices (OLEDs). The research into red-emissive fluorophores for OLED applications indicates the potential of these compounds in enhancing device performance and color purity, contributing to the development of advanced OLED technologies (Luo et al., 2015).

Molecular Logic Switches

The photophysical properties of amino derivatives of naphthalene compounds have been investigated for their potential implementation as molecular logic switches. These studies provide insights into solvatochromism, acidochromism, and solid-state fluorescence, contributing to the development of advanced molecular electronics and photonics (Uchacz et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-27(2)21-12-10-20(11-13-21)24(28-14-16-30-17-15-28)18-26-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,24H,14-18H2,1-2H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYGTBWPELXOQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorobenzoyl)-6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2372844.png)

![2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B2372845.png)

![7-Butyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2372847.png)

![Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2372853.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2372855.png)

![(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol](/img/structure/B2372862.png)